

3-Ethyl-2,2-dimethyloxirane IUPAC name and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Ethyl-2,2-dimethyloxirane**

Cat. No.: **B072179**

[Get Quote](#)

An In-depth Technical Guide to 3-Ethyl-2,2-dimethyloxirane

This guide provides a comprehensive overview of **3-Ethyl-2,2-dimethyloxirane**, a key epoxide intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its nomenclature, structure, properties, synthesis, and reactivity.

IUPAC Nomenclature and Chemical Structure

The nomenclature for epoxides can follow several conventions. The most common methods include naming the compound as a substituted oxirane, as an epoxy-substituted alkane, or as an alkene oxide.

- IUPAC Name: The officially accepted IUPAC name is **3-Ethyl-2,2-dimethyloxirane**.[\[1\]](#)
- Other Names: This compound is also known by several synonyms, including 2,3-epoxy-2-methylpentane, 2-methyl-2-pentene oxide, and 2,2-dimethyl-3-ethyloxirane.[\[2\]](#)[\[3\]](#)

The structure features a three-membered heterocyclic ring containing one oxygen and two carbon atoms, known as an oxirane or epoxide ring. This ring is substituted with two methyl groups at position C2 and an ethyl group at position C3. The significant deviation of the bond angles from the ideal 109.5° for sp^3 -hybridized atoms (approximately 60° within the ring) results in considerable ring strain, which is the primary driver for its high reactivity.[\[2\]](#)

Caption: Chemical structure of **3-Ethyl-2,2-dimethyloxirane**.

Physicochemical and Spectroscopic Data

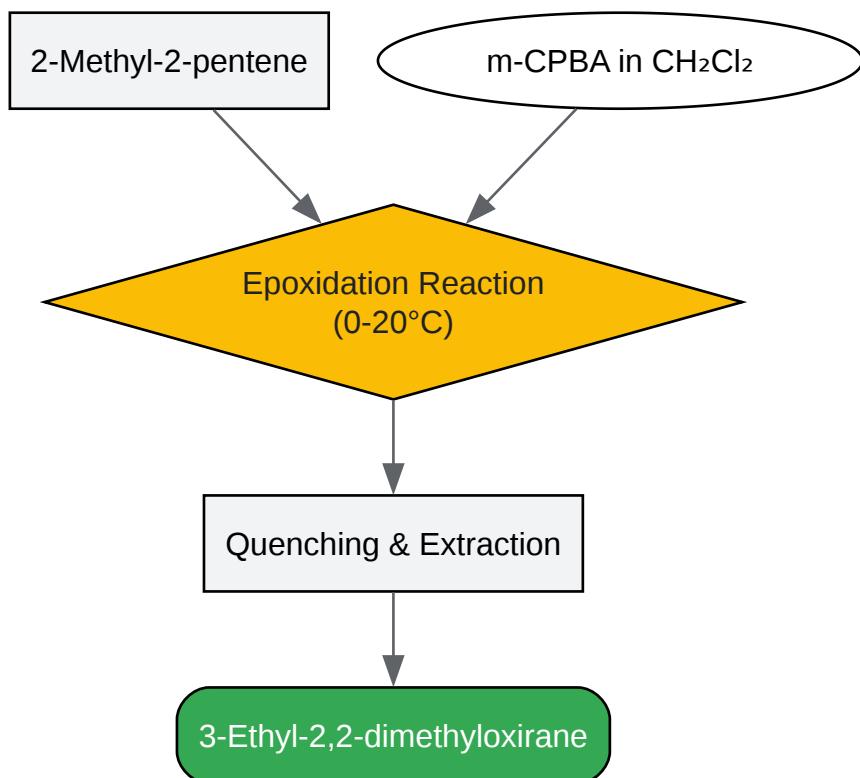
The following tables summarize key identifiers and properties for **3-Ethyl-2,2-dimethyloxirane**.

Table 1: Chemical Identifiers

Identifier	Value	Reference
CAS Number	1192-22-9	[1] [2] [3]
Molecular Formula	C ₆ H ₁₂ O	[1] [2]
Molecular Weight	100.16 g/mol	[1] [2] [4]
Canonical SMILES	CCC1C(O1)(C)C	[1] [2]
InChI	InChI=1S/C6H12O/c1-4-5-6(2,3)7-5/h5H,4H2,1-3H3	[1] [2] [3]
InChIKey	OZVWXRGXOYUQEJ-UHFFFAOYSA-N	[1] [2] [3]

Table 2: Predicted and Experimental Properties

Property	Value	Notes	Reference
Exact Mass	100.088815 g/mol	Monoisotopic	[4] [5]
Kovats Retention Index	700.3 - 707	Standard non-polar column	[1]
Heavy Atom Count	7	[4]	
Rotatable Bond Count	1	[4]	


Synthesis and Reactivity

3-Ethyl-2,2-dimethyloxirane is a valuable synthetic intermediate due to the reactivity of its strained epoxide ring.

Synthesis

The primary method for synthesizing **3-Ethyl-2,2-dimethyloxirane** is through the epoxidation of its corresponding alkene precursor, 2-methyl-2-pentene.[2]

- Reactants: 2-methyl-2-pentene and an oxidizing agent, typically a peracid such as meta-chloroperoxybenzoic acid (m-CPBA).
- Solvent: A chlorinated solvent like dichloromethane (CH_2Cl_2) is commonly used.
- Procedure: The alkene is dissolved in the solvent and cooled in an ice bath. The m-CPBA is then added portion-wise to control the exothermic reaction.
- Reaction Monitoring: The progress of the reaction is monitored using thin-layer chromatography (TLC) or gas chromatography (GC).
- Workup: Once the reaction is complete, the reaction mixture is washed with a sodium bisulfite solution to quench excess peracid, followed by a wash with a basic solution (e.g., sodium bicarbonate) to remove meta-chlorobenzoic acid. The organic layer is then dried and the solvent is removed under reduced pressure to yield the crude epoxide.
- Purification: The product can be further purified by distillation.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **3-Ethyl-2,2-dimethyloxirane**.

Key Reactions: Ring-Opening

The high ring strain of the epoxide makes it susceptible to nucleophilic attack, leading to ring-opening reactions. This can occur under both acidic and basic conditions, often with different regioselectivity.

- **Basic/Nucleophilic Conditions:** Under basic conditions, the reaction proceeds via an S_N2 mechanism. The nucleophile attacks the less sterically hindered carbon atom. For example, reaction with sodium methoxide (CH_3O^-) in methanol attacks the C3 carbon, yielding 3-methoxy-2-methylpentan-2-ol.[6]
- **Acidic Conditions:** In the presence of an acid, the epoxide oxygen is first protonated, making the ring a better leaving group. The nucleophile then attacks the more substituted carbon atom (C2), as it can better stabilize the partial positive charge that develops in the transition state. Reaction with methanol under acidic conditions (H^+) would therefore favor the formation of 2-methoxy-2-methylpentan-3-ol.[7]

Applications

As a reactive intermediate, **3-Ethyl-2,2-dimethyloxirane** has several applications in chemical synthesis:

- **Organic Synthesis:** It serves as a building block for creating more complex molecules, including diols, amino alcohols, and ethers.[\[2\]](#)
- **Pharmaceuticals:** The epoxide functional group is a key component in the synthesis of various biologically active compounds.[\[2\]](#)
- **Materials Science:** It can be used in the development of specialized polymers and epoxy resins.[\[2\]](#)
- **Fluorine Chemistry:** It acts as a precursor in the synthesis of perfluorinated derivatives, which are used to produce fluorine-containing alcohols with unique properties for pharmaceuticals and advanced materials.[\[2\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. 3-Ethyl-2,2-dimethyloxirane | C₆H₁₂O | CID 14499 - PubChem [pubchem.ncbi.nlm.nih.gov]
2. Buy 3-Ethyl-2,2-dimethyloxirane | 1192-22-9 [smolecule.com]
3. Oxirane, 3-ethyl-2,2-dimethyl- [webbook.nist.gov]
4. echemi.com [echemi.com]
5. PubChemLite - 3-ethyl-2,2-dimethyloxirane (C₆H₁₂O) [pubchemlite.lcsb.uni.lu]
6. homework.study.com [homework.study.com]
7. Solved Epoxides: reaction of 3-ethyl-2,2- dimethyloxirane | Chegg.com [chegg.com]

- To cite this document: BenchChem. [3-Ethyl-2,2-dimethyloxirane IUPAC name and structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b072179#3-ethyl-2-2-dimethyloxirane-iupac-name-and-structure\]](https://www.benchchem.com/product/b072179#3-ethyl-2-2-dimethyloxirane-iupac-name-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com